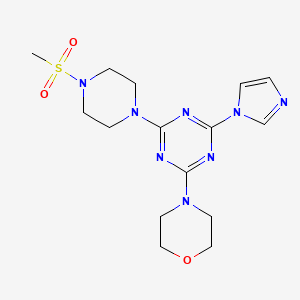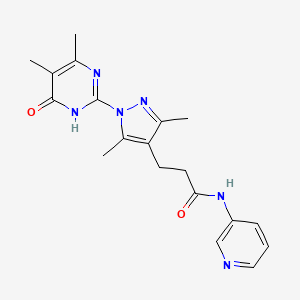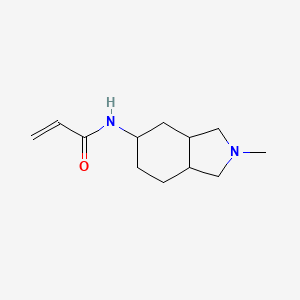
4-(4-(1H-imidazol-1-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including an imidazole ring, a triazine ring, a morpholine ring, and a piperazine ring. These groups are common in many pharmaceuticals and could potentially interact with various biological targets .
Molecular Structure Analysis
The compound’s structure suggests it could have multiple tautomeric forms due to the presence of the imidazole and triazine rings. It might also exhibit conformational isomerism due to the flexible piperazine and morpholine rings .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the imidazole ring could participate in electrophilic substitution reactions, while the piperazine ring could be alkylated .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would depend on factors such as its exact structure, stereochemistry, and tautomeric form. It’s likely to be polar due to the presence of several heteroatoms and might have a relatively high molecular weight .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The thermal rearrangement of similar triazine compounds has been studied, showing the formation of various derivatives through elimination reactions, which is crucial for understanding their thermal stability and reactivity (Dovlatyan et al., 2010).
- Research on the synthesis of triazole derivatives, including those with piperazine and morpholine moieties, has revealed their potential as antimicrobial agents. This underscores the versatility of these compounds in creating biologically active molecules (Bektaş et al., 2007).
Biological Activities
- Certain triazine derivatives have shown promise as corrosion inhibitors, indicating their potential application in protecting metals against corrosion in acidic environments. This highlights the application of such compounds in materials science (Yadav et al., 2016).
- Imidazolium, morpholinium, and piperazinium salts have been functionalized for the selective dissolution of metal oxides, demonstrating the utility of these compounds in materials chemistry and metal recovery processes (Nockemann et al., 2008).
Antimicrobial and Antifungal Activities
- The synthesis and screening of 1,2,4-triazole derivatives, including those with morpholine groups, have shown antimicrobial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Sahin et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
4-[4-imidazol-1-yl-6-(4-methylsulfonylpiperazin-1-yl)-1,3,5-triazin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N8O3S/c1-27(24,25)23-6-4-20(5-7-23)13-17-14(21-8-10-26-11-9-21)19-15(18-13)22-3-2-16-12-22/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQPENVFRMRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(1H-imidazol-1-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B2564774.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea](/img/structure/B2564777.png)

![7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2564781.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2564783.png)



![7-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B2564790.png)

![Tert-butyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2564792.png)
![3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564793.png)
